molecular formula C5H7Cl2FO2 B13470976 Methyl 4,4-dichloro-2-fluorobutanoate

Methyl 4,4-dichloro-2-fluorobutanoate

Cat. No.: B13470976
M. Wt: 189.01 g/mol
InChI Key: LRRAYYZNUNUSSL-UHFFFAOYSA-N
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Description

Methyl 4,4-dichloro-2-fluorobutanoate is an organic compound with the molecular formula C5H7Cl2FO2. It is a derivative of butanoic acid, featuring both chlorine and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dichloro-2-fluorobutanoate typically involves the esterification of 4,4-dichloro-2-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dichloro-2-fluorobutanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products include substituted amides or thiols.

    Reduction: The primary alcohol, 4,4-dichloro-2-fluorobutanol.

    Hydrolysis: 4,4-dichloro-2-fluorobutanoic acid.

Scientific Research Applications

Methyl 4,4-dichloro-2-fluorobutanoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,4-dichloro-2-fluorobutanoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This compound can also undergo reduction and hydrolysis, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-dichlorobutanoate
  • Methyl 2-fluorobutanoate
  • Methyl 4-chloro-2-fluorobutanoate

Uniqueness

Methyl 4,4-dichloro-2-fluorobutanoate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the butanoate backbone. This combination imparts distinct reactivity patterns compared to its analogs, making it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C5H7Cl2FO2

Molecular Weight

189.01 g/mol

IUPAC Name

methyl 4,4-dichloro-2-fluorobutanoate

InChI

InChI=1S/C5H7Cl2FO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3

InChI Key

LRRAYYZNUNUSSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(Cl)Cl)F

Origin of Product

United States

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